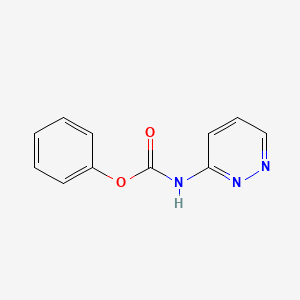
Phenyl pyridazin-3-ylcarbamate
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of Phenyl pyridazin-3-ylcarbamate, pyridazinone derivatives, which Phenyl pyridazin-3-ylcarbamate is a part of, can be synthesized from various starting materials. For instance, 6-Phenyl-pyridazin-3(2H)-one can be synthesized from 3,5-disubstituted indole-2-carbohydrazide and 4-aminoantipyrine .
Molecular Structure Analysis
The molecular formula of Phenyl pyridazin-3-ylcarbamate is C11H9N3O2 . The average mass is 215.208 Da and the monoisotopic mass is 215.069473 Da .
Physical And Chemical Properties Analysis
Phenyl pyridazin-3-ylcarbamate has a complexity of 229, a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .
Aplicaciones Científicas De Investigación
Pharmacological Potential
Phenyl pyridazin-3-ylcarbamate and its derivatives show significant potential in pharmacology. Hudkins et al. (2011) discovered a compound, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, as a lead candidate for treating attentional and cognitive disorders, demonstrating its affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes (Hudkins et al., 2011).
Antimicrobial Activity
Compounds derived from pyridazin-3-one, such as those synthesized by Verma et al. (2015), exhibit antimicrobial properties. These compounds were synthesized by hydrazinolysis of appropriate β-(substituted aryl) propionic acid, showing notable antibacterial and antifungal activities (Verma et al., 2015).
Neurological Applications
Kunitomo et al. (2014) synthesized a novel series of pyridazinone-based inhibitors, identifying one compound with potent inhibitory activity and excellent selectivity, suggesting its potential use in treating neurological conditions like schizophrenia (Kunitomo et al., 2014).
Anticancer Activity
Ethyl 5-amino-1,2-dihydro-3-[(N-methylanilino)methyl]-pyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 181928) demonstrated activity against several experimental neoplasms. Wheeler et al. (1982) reported its effectiveness in vitro and in vivo against leukemia cells resistant to vincristine (Wheeler et al., 1982).
Antiviral Activity
Shamroukh and Ali (2008) explored derivatives of triazolo[4,3‐b]pyridazine for their antiviral activities. Some compounds exhibited promising activity against hepatitis‐A virus (HAV), suggesting their potential in antiviral drug development (Shamroukh & Ali, 2008).
Corrosion Inhibition
Nahlé et al. (2017) investigated the inhibition effect of (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide (GP4) on mild steel corrosion in acidic medium, finding it to be an efficient inhibitor, potentially useful in corrosion prevention (Nahlé et al., 2017).
Gastrointestinal Therapeutics
Yamada et al. (1981) synthesized 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives with notable antisecretory activity, indicating their potential as antiulcer agents (Yamada et al., 1981).
Propiedades
IUPAC Name |
phenyl N-pyridazin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(13-10-7-4-8-12-14-10)16-9-5-2-1-3-6-9/h1-8H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZCSARPVJAGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl pyridazin-3-ylcarbamate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

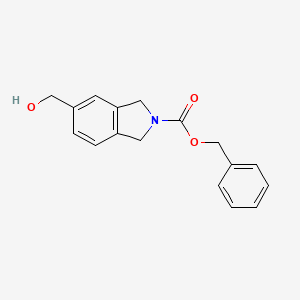
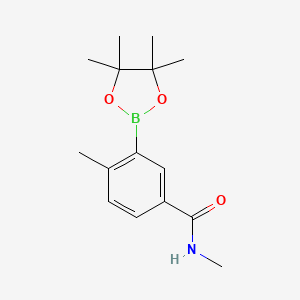
![[4-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B3074447.png)
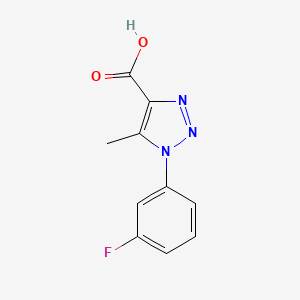
![(2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3074455.png)
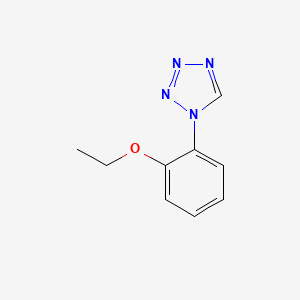
![1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea](/img/structure/B3074484.png)
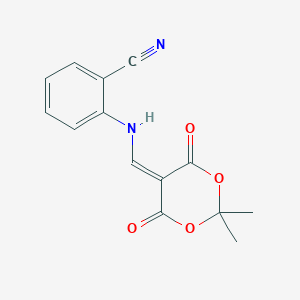
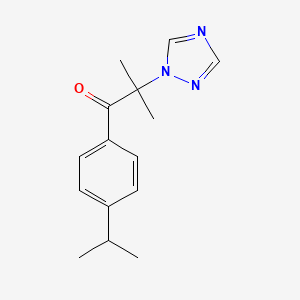
![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3074500.png)
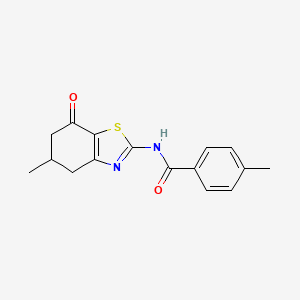
![(2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3074509.png)
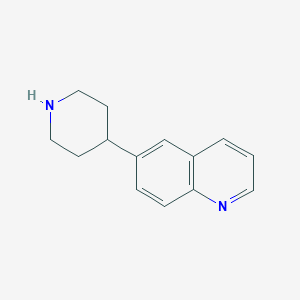
![Methyl 8-[3-(1-hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B3074519.png)